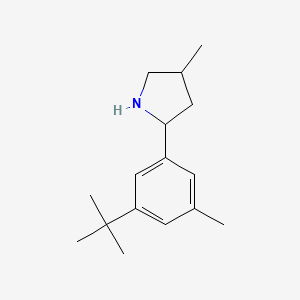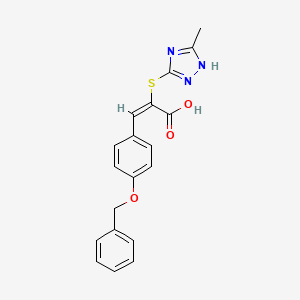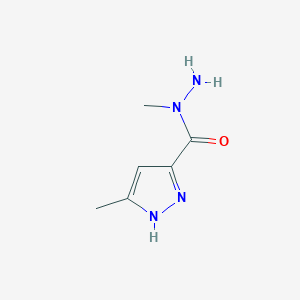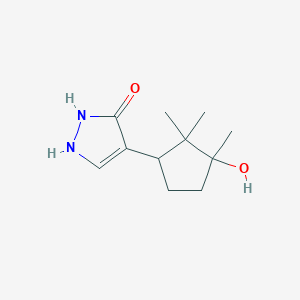
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxy and trimethyl groups, and a pyrazolone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, 2,2,3-trimethylcyclopentanone, undergoes a hydroxylation reaction to introduce the hydroxy group at the 3-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Formation of the Pyrazolone Ring: The hydroxylated cyclopentyl intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazolone ring can be reduced to a pyrazolidine ring using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound is used as a probe to study various biochemical pathways and interactions due to its unique structural features.
作用機序
The mechanism of action of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine: A reduced form of the compound with similar structural features but different reactivity.
4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one: An oxidized form with distinct chemical properties.
Uniqueness
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both a hydroxy-substituted cyclopentyl ring and a pyrazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
4-(3-hydroxy-2,2,3-trimethylcyclopentyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H18N2O2/c1-10(2)8(4-5-11(10,3)15)7-6-12-13-9(7)14/h6,8,15H,4-5H2,1-3H3,(H2,12,13,14) |
InChIキー |
XTUOBRFPGVGJMS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCC1(C)O)C2=CNNC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


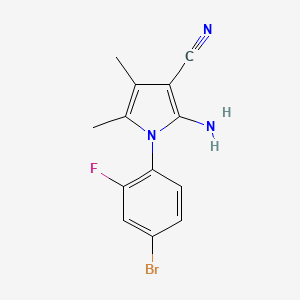


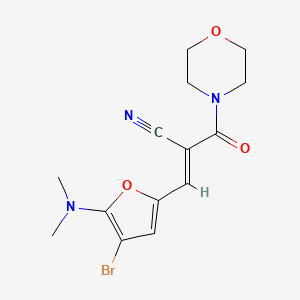
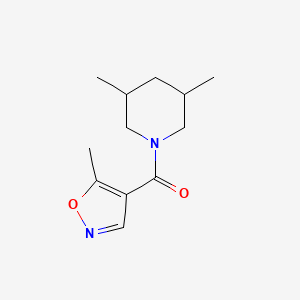
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
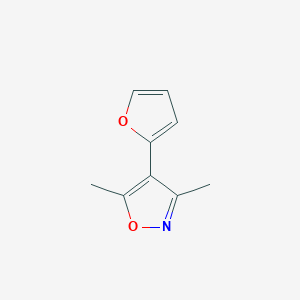
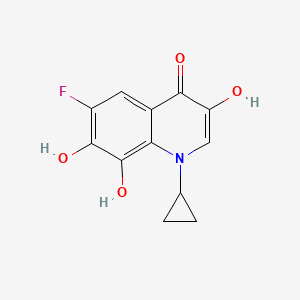
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)

